REACTION_CXSMILES
|
C([Cl:4])(=O)C.[Br:5][CH2:6][CH2:7][C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1[CH:10]=[CH:11][N+:12]([O-])=O.[OH2:19]>ClCCl>[Br:5][CH2:6][CH2:7][C:8]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:9]=1[CH:10]([Cl:4])[C:11](=[O:19])[NH:12]2
|
Name
|
ferric chloride
|
Quantity
|
28.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.2 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC1=C(C=C[N+](=O)[O-])C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
55 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at between 0° and 5° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 5° C
|
Type
|
CUSTOM
|
Details
|
did not exceed 5° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 5 hours at a temperature between 5 and 10° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
did not exceed 20° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed a further three times with water (three times 120 1)
|
Type
|
DISTILLATION
|
Details
|
The dichloromethane layer was then distilled to a volume of about 60 1
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resulting precipitate was stirred at 10° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
HPLC analysis of the crude reaction mixture
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |